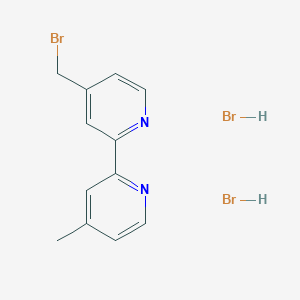
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide typically involves the bromination of 4’-methyl-2,2’-bipyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone, dichloromethane, or acetonitrile . The reaction is carried out under illumination in a constant-temperature water bath reactor .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the raw material and brominating reagent are mixed and reacted under controlled conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .
Applications De Recherche Scientifique
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,2’-bipyridine: This compound lacks the methyl group present in 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2,2’-bipyridine: This compound lacks the bromomethyl group, which limits its reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is unique due to the presence of both the bromomethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C12H13Br3N2 |
|---|---|
Poids moléculaire |
424.96 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine;dihydrobromide |
InChI |
InChI=1S/C12H11BrN2.2BrH/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12;;/h2-7H,8H2,1H3;2*1H |
Clé InChI |
KUOQLGMDPVYUQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















